molecular formula C9H8O2 B3053670 Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- CAS No. 55171-77-2

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-

Cat. No.: B3053670
CAS No.: 55171-77-2
M. Wt: 148.16 g/mol
InChI Key: XGKHXPZXSOYXGP-UHFFFAOYSA-N
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Description

Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-: is an organic compound characterized by its unique bicyclic structure. This compound is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, with a methoxy group attached at the fourth position and a ketone group at the seventh position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- typically involves multiple steps:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxy group: The methoxy group can be introduced via nucleophilic substitution reactions using methanol and a suitable leaving group.

    Oxidation to form the ketone: The ketone group at the seventh position can be introduced through oxidation reactions using reagents such as chromium trioxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methanol, various nucleophiles.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Compounds with different nucleophiles replacing the methoxy group.

Scientific Research Applications

Chemistry:

    Synthesis of complex molecules: The unique structure of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- makes it a valuable intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological studies: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Industry:

    Material science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- involves its interaction with molecular targets through its functional groups. The ketone group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

    Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without the methoxy and ketone groups.

    Bicyclo[4.2.0]octa-1,3,5-trien-7-one: The compound with only the ketone group.

    Bicyclo[4.2.0]octa-1,3,5-trien-4-methoxy-: The compound with only the methoxy group.

Uniqueness: Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy- is unique due to the presence of both the methoxy and ketone groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups allows for a wider range of chemical transformations and interactions with biological targets compared to its similar compounds.

Properties

IUPAC Name

4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-11-7-3-2-6-4-9(10)8(6)5-7/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKHXPZXSOYXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC2=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372932
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55171-77-2
Record name Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Reactant of Route 2
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Reactant of Route 3
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Reactant of Route 4
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Reactant of Route 5
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-
Reactant of Route 6
Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-methoxy-

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